molecular formula C12H12N2O3 B1490467 Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate CAS No. 2098007-53-3

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate

Cat. No. B1490467
CAS RN: 2098007-53-3
M. Wt: 232.23 g/mol
InChI Key: SBVHBGVBURLRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate, also known as 6-FMP, is an organic compound with a variety of applications in scientific research. It is a synthetic compound with an aromatic ring and a carboxylic acid group. 6-FMP is a versatile molecule with potential applications in drug discovery, biochemistry, and materials science.

Scientific Research Applications

Antibacterial Agents

Furan derivatives, including compounds like Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into drug design is a significant strategy in medicinal chemistry, aiming to combat microbial resistance . This compound could be synthesized and tested for its efficacy in treating bacterial infections, potentially leading to the development of new antibiotics.

Material Science

Furan derivatives are also utilized in material science, particularly in the synthesis of polymers and plastics. Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate could be a precursor in creating bio-based materials, contributing to the development of sustainable and environmentally friendly products .

properties

IUPAC Name

ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHBGVBURLRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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